3-Bromoisoquinoline
Overview
Description
3-Bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the third position of the isoquinoline ring.
Scientific Research Applications
Safety and Hazards
3-Bromoisoquinoline may cause respiratory irritation, serious eye damage, and skin irritation. It is also harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . In case of contact with skin or eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Mechanism of Action
Target of Action
This compound belongs to the class of nitrogen-containing heterocycles, which are frequently found as naturally occurring bioactive compounds
Mode of Action
It’s known that nitrogen-containing heterocycles can interact with various biological targets, leading to a range of potential effects . The specific interactions of 3-Bromoisoquinoline with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
It’s known that nitrogen-containing heterocycles can influence a variety of biochemical pathways . The downstream effects of these pathway alterations are subject to further investigation.
Result of Action
A study has suggested that this compound derivatives hold noteworthy analgesic and anti-inflammatory activity . The specific molecular and cellular effects are subject to ongoing research.
Action Environment
It’s known that environmental factors can significantly impact the action of various compounds
Biochemical Analysis
Biochemical Properties
3-Bromoisoquinoline is known to undergo bromine-magnesium exchange reactions with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines
Cellular Effects
Isoquinoline derivatives have been found to have a variety of applications in medicinal chemistry, suggesting that they may interact with various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield isoquinoline.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products Formed:
Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.
Oxidation: Isoquinoline N-oxide.
Reduction: Isoquinoline.
Comparison with Similar Compounds
3-Bromoquinoline: Similar in structure but with a bromine atom on the quinoline ring instead of the isoquinoline ring.
4-Bromoisoquinoline: Bromine atom substituted at the fourth position of the isoquinoline ring.
2-Bromoisoquinoline: Bromine atom substituted at the second position of the isoquinoline ring.
Uniqueness of 3-Bromoisoquinoline: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the selective synthesis of derivatives with distinct properties and applications. The presence of the bromine atom at the third position also affects the electronic distribution within the molecule, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJYXJDEDLXUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348834 | |
Record name | 3-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-02-6 | |
Record name | 3-bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main reactions 3-Bromoisoquinoline undergoes with potassium amide in liquid ammonia?
A1: this compound reacts readily with potassium amide (KNH2) in liquid ammonia. The reaction proceeds through two main pathways:
- SN(ANRORC) Mechanism: This pathway, accounting for approximately 55% of the reaction, involves ring opening and subsequent closure, ultimately yielding 3-aminoisoquinoline. []
- AE Mechanism: The remaining 45% of the reaction likely proceeds through an elimination-addition mechanism, also resulting in the formation of 3-aminoisoquinoline. []
Q2: Can the bromine atom in this compound be substituted with other groups?
A: Yes, the bromine atom in this compound serves as a suitable leaving group for nucleophilic substitution reactions. Notably, the Suzuki-Miyaura coupling reaction has been successfully employed to replace the bromine with various aryl groups. This reaction, catalyzed by palladium, provides a versatile route to synthesize diverse π-conjugated 3-substituted isoquinoline derivatives. []
Q3: How does the position of substituents on the isoquinoline ring influence reactions with potassium amide?
A3: The position of substituents significantly impacts the reaction pathway with potassium amide:
- 1-Bromoisoquinoline: This isomer undergoes amination to form 1-aminoisoquinoline, likely through an elimination-addition (AE) mechanism. []
- This compound: As discussed earlier, this isomer reacts through both SN(ANRORC) and AE mechanisms to yield 3-aminoisoquinoline. []
Q4: What are the potential applications of 3-substituted isoquinoline derivatives?
A: 3-Substituted isoquinoline derivatives, particularly those with extended π-conjugation, exhibit promising photoluminescent properties. These compounds often display distinct halochromic behavior, exhibiting shifts in emission wavelength depending on the solvent or pH. Such characteristics make them attractive candidates for applications in fluorescent probes, sensors, and optoelectronic devices. []
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